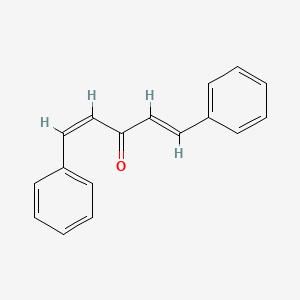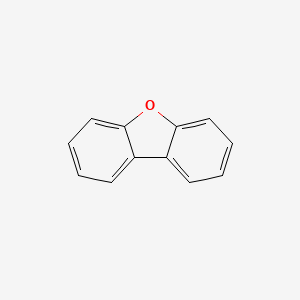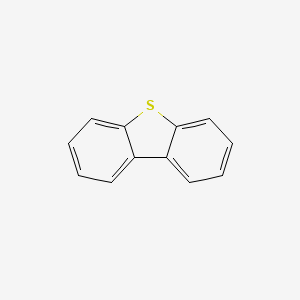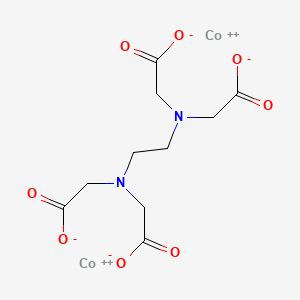
Dicobalt-Äthylendiamintetraacetat
Übersicht
Beschreibung
Dicobalt Edetate is a coordination compound with the approximate formula Co2(EDTA)(H2O)6. It is a derivative of the (non-natural) amino acid ethylenediaminetetraacetate . It has been used in Europe as an antidote to cyanide poisoning, under the trade name Kelocyanor .
Synthesis Analysis
Dicobalt Edetate was developed as a cyanide antidote based on the known ability of cobalt to form stable complexes with cyanide . One mole of cobalt binds to 6 moles of cyanide, creating the less toxic Cobalt cyanides which can be excreted in the urine .Molecular Structure Analysis
The compound is polymeric in the crystalline form. Half of the Co2+ ions are bound to the EDTA2− and the other Co2+ ions are bound to four water ligands as well as carboxylate ligands on the [Co(EDTA)]2− entity .Chemical Reactions Analysis
In aqueous solution, depolymerization occurs to give [Co(EDTA)]2− and [Co(H2O)6]2+ ions, each of which is kinetically labile and has a high affinity for cyanide .Physical and Chemical Properties Analysis
The molecular formula of Dicobalt Edetate is C10H12Co2N2O8 and it has a molecular weight of 406.08 g/mol .Wissenschaftliche Forschungsanwendungen
Cyanid-Gegenmittel
Dicobalt-Äthylendiamintetraacetat wurde als Cyanid-Gegenmittel entwickelt, basierend auf der bekannten Fähigkeit von Kobalt, stabile Komplexe mit Cyanid zu bilden . Ein Mol Kobalt bindet an 6 Mol Cyanid, wodurch die weniger toxischen Kobaltcyanide entstehen, die im Urin ausgeschieden werden können .
Behandlung von Cyanidvergiftung
Die häufigste Ursache für Cyanidtoxizität ist eingeatmetes Cyanid (Blausäure) aus Bränden in Gebäuden . This compound wird als Behandlung bei Cyanidvergiftung eingesetzt, insbesondere bei schweren Cyanidtoxizitäten .
Risikominderung am Arbeitsplatz
Cyanid stellt eine Gefahr am Arbeitsplatz in Industrien wie Galvanisierung, Metallextraktion, Schädlingsbekämpfung und Erdölförderung dar . This compound kann zur Behandlung von Cyanidexpositionen in diesen beruflichen Umgebungen eingesetzt werden .
Terrorismus und Krieg
Die größte Bedrohung durch Cyanidtoxizität ist tatsächlich das Ergebnis von Terrorismus und Krieg . This compound kann als Gegenmittel in Situationen von chemischer Kriegsführung oder Terroranschlägen mit Cyanid eingesetzt werden .
Klinische Praxisrichtlinien
Es stehen verschiedene Behandlungsmöglichkeiten für Cyanidtoxizität zur Verfügung, und es gibt klinische Praxisrichtlinien . This compound ist eines der in diesen Richtlinien empfohlenen Gegenmittel .
Forschung und Entwicklung
This compound wird in der Forschung und Entwicklung neuer Gegenmittel und Behandlungen für Cyanidvergiftung verwendet . Es wird auch in Studien verwendet, um den Mechanismus der Cyanidtoxizität und die Wirksamkeit verschiedener Gegenmittel zu verstehen .
Wirkmechanismus
Target of Action
Dicobalt Edetate, also known as Kelocyanor, primarily targets cyanide ions in the body . Cyanide is a potent toxin that inhibits cellular respiration by binding to cytochrome c oxidase in mitochondria, preventing the utilization of oxygen .
Mode of Action
Dicobalt Edetate acts by forming stable complexes with cyanide ions . Specifically, one mole of cobalt in the compound binds to six moles of cyanide, creating less toxic Cobalt cyanides . This interaction neutralizes the cyanide ions, mitigating their toxic effects .
Biochemical Pathways
The primary biochemical pathway affected by Dicobalt Edetate is the cellular respiration pathway. By neutralizing cyanide ions, Dicobalt Edetate prevents the inhibition of cytochrome c oxidase, thereby allowing cells to resume normal respiration and energy production .
Pharmacokinetics
It is known that the compound is administered intravenously, typically in critically ill patients with confirmed cyanide poisoning . The compound is administered in an area with full resuscitative care, and cardiac monitoring is mandatory . The standard adult dose is 300mg IV over 1 minute, followed by 50ml of 50% dextrose IV to protect against toxicity .
Result of Action
The primary result of Dicobalt Edetate’s action is the neutralization of cyanide ions, leading to the resumption of normal cellular respiration and energy production . It can cause seizures, upper airway edema, chest pain, hypotension, vomiting, rashes, and dyspnea .
Action Environment
The efficacy and safety of Dicobalt Edetate can be influenced by several environmental factors. Additionally, the compound must be administered in a controlled medical environment with full resuscitative care due to its potential toxicity .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Dicobalt Edetate was developed as a cyanide antidote based on the known ability of cobalt to form stable complexes with cyanide . One mole of cobalt binds to 6 moles of cyanide creating the less toxic Cobalt cyanides which can be excreted in the urine .
Cellular Effects
Dicobalt Edetate can be very toxic and cause seizures, upper airway oedema, chest pain, hypotension, vomiting, rashes and dyspnoea especially in those who have not been exposed to cyanide . It is essential for bone resorption and osteoclast differentiation . It is also involved in the regulation of fluid secretion into the anterior chamber of the eye .
Molecular Mechanism
The molecular mechanism of Dicobalt Edetate involves the formation of stable complexes with cyanide . Half of the Co2+ ions are bound to the EDTA2− and the other Co2+ ions are bound to four water ligands as well as carboxylate ligands on the [Co(EDTA)]2− entity . In aqueous solution, depolymerization occurs to give [Co(EDTA)]2− and [Co(H2O)6]2+ ions, each of which is kinetically labile and has a high affinity for cyanide .
Temporal Effects in Laboratory Settings
Dicobalt Edetate is an effective cyanide antidote when given to patients with systemic cyanide poisoning, but it has the potential to give rise to adverse reactions, particularly when administered in the absence of intoxication .
Dosage Effects in Animal Models
In a porcine study of cyanide exposure, with pre-exposure antidote administration, licenced doses of Dicobalt Edetate were effective at just lethal doses but ineffective at less than twice the estimated LD50 . The efficacy of a rapidly-administered double-dose of hydroxocobalamin was limited by variable pharmacokinetics .
Metabolic Pathways
Dicobalt Edetate is metabolised via the liver enzyme rhodanese . Rhodanese catalyses the reaction of CN + thiosulfate to form thiocyanate and sulphite . Thiocyanate is non-toxic (unless it accumulates with high levels) and is excreted in the urine .
Eigenschaften
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2Co/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAWHTJKASJPEK-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Co+2].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Co2N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189997 | |
| Record name | Dicobalt edetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36499-65-7, 14931-83-0 | |
| Record name | EDTA cobalt salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36499-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicobalt edetate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036499657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicobalt edetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']cobaltate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dicobalt edetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICOBALT EDETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKC6GH80QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL](/img/structure/B1670401.png)
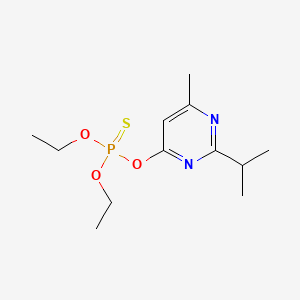
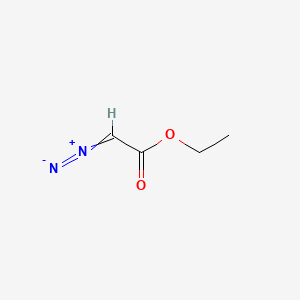
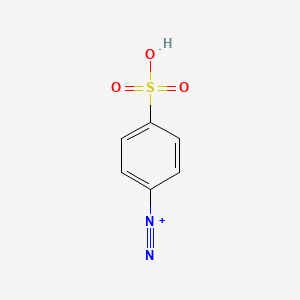

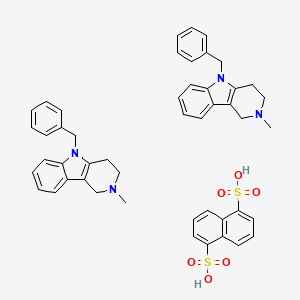



![Dibenz[a,h]anthracene](/img/structure/B1670416.png)
